molecular formula C11H13NO5S B7514536 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide

Katalognummer B7514536
Molekulargewicht: 271.29 g/mol
InChI-Schlüssel: WLJVXVAUUVLQAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, also known as DB959, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DB959 is a selective agonist of the dopamine D2 receptor, which plays a crucial role in the regulation of neurotransmitter release and motor function.

Wirkmechanismus

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide acts as a selective agonist of the dopamine D2 receptor, which is primarily located in the striatum of the brain. Activation of the D2 receptor leads to a decrease in the release of dopamine, which is thought to underlie the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in Parkinson's disease and addiction. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include an increase in dopamine release in the striatum, a decrease in drug-seeking behavior, and an improvement in motor function. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has a relatively long half-life, which allows for sustained activation of the D2 receptor. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, the effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide may vary depending on factors such as dose and route of administration, which may complicate interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. One area of interest is the potential therapeutic applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more efficient synthesis methods for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which would increase its availability for research purposes. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which may lead to the development of more targeted therapies for neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide involves a multi-step process, beginning with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the acid chloride. This is then reacted with N-methylsulfonylacetamide to produce 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. The purity and yield of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide can be improved through various purification techniques, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia.

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-18(14,15)12-11(13)7-8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXVAUUVLQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.